Cas no 739366-03-1 (5-(methoxymethyl)-1H-pyrazol-3-amine)
5-(methoxymethyl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazol-3-amine,5-(methoxymethyl)-
- 5-Amino-3-(methoxymethyl)-1H-pyrazole
- 1H-Pyrazol-3-amine,5-(methoxymethyl)-(9CI)
- 3-Amino-5-methoxymethyl-1H-pyrazole
- 5-(methoxymethyl)-1H-Pyrazol-3-amine
- AB63825
- DTXSID001291321
- SCHEMBL19732648
- AKOS025290011
- AKOS006309036
- 3-Amino-5-(methoxymethyl)-1H-pyrazole
- CS-0050750
- 3-(METHOXYMETHYL)-1H-PYRAZOL-5-AMINE
- SY098367
- SCHEMBL5069229
- P13383
- VFDNIDGPEBLDNH-UHFFFAOYSA-N
- 5-methoxymethyl-2H-pyrazol-3-ylamine
- 739366-03-1
- 3-(Methoxymethyl)-1H-pyrazole-5-amine
- MFCD22576523
- FT-0749788
- EN300-1836822
- AMY33681
- AS-51724
- DA-38373
- 5-(methoxymethyl)-1H-pyrazol-3-amine
-
- MDL: MFCD22576523
- Inchi: 1S/C5H9N3O/c1-9-3-4-2-5(6)8-7-4/h2H,3H2,1H3,(H3,6,7,8)
- InChI Key: VFDNIDGPEBLDNH-UHFFFAOYSA-N
- SMILES: O(C)CC1=CC(N)=NN1
Computed Properties
- Exact Mass: 127.074561919g/mol
- Monoisotopic Mass: 127.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 88.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 63.9Ų
5-(methoxymethyl)-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005341-250mg |
5-(Methoxymethyl)-1H-pyrazol-3-amine |
739366-03-1 | 95% | 250mg |
$490.50 | 2023-09-01 | |
| Alichem | A049005341-1g |
5-(Methoxymethyl)-1H-pyrazol-3-amine |
739366-03-1 | 95% | 1g |
$1181.25 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06061-5g |
5-(methoxymethyl)-1H-pyrazol-3-amine |
739366-03-1 | 95% | 5g |
$1455 | 2023-09-07 | |
| Chemenu | CM108532-250mg |
5-(methoxymethyl)-1H-pyrazol-3-amine |
739366-03-1 | 95+% | 250mg |
$367 | 2021-08-06 | |
| Chemenu | CM108532-1g |
5-(methoxymethyl)-1H-pyrazol-3-amine |
739366-03-1 | 95+% | 1g |
$1020 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY098367-1g |
3-Amino-5-(methoxymethyl)-1H-pyrazole |
739366-03-1 | ≥95% | 1g |
¥2400.00 | 2025-04-13 | |
| TRC | M336608-10mg |
5-(methoxymethyl)-1H-pyrazol-3-amine |
739366-03-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M336608-50mg |
5-(methoxymethyl)-1H-pyrazol-3-amine |
739366-03-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M336608-100mg |
5-(methoxymethyl)-1H-pyrazol-3-amine |
739366-03-1 | 100mg |
$ 230.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FY366-50mg |
5-(methoxymethyl)-1H-pyrazol-3-amine |
739366-03-1 | 98% | 50mg |
338.0CNY | 2021-07-14 |
5-(methoxymethyl)-1H-pyrazol-3-amine Suppliers
5-(methoxymethyl)-1H-pyrazol-3-amine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 5-(methoxymethyl)-1H-pyrazol-3-amine
Recent Advances in the Study of 5-(Methoxymethyl)-1H-pyrazol-3-amine (CAS: 739366-03-1) in Chemical Biology and Pharmaceutical Research
The compound 5-(methoxymethyl)-1H-pyrazol-3-amine (CAS: 739366-03-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic amine, characterized by a pyrazole core with a methoxymethyl substituent, has demonstrated promising biological activities, making it a valuable scaffold for the synthesis of novel therapeutic agents. Recent studies have explored its potential as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds, highlighting its broad utility in medicinal chemistry.
One of the most notable advancements in the study of 5-(methoxymethyl)-1H-pyrazol-3-amine is its role in the development of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the pyrazole moiety of this compound has been shown to effectively interact with the ATP-binding sites of several kinases. Recent publications have detailed the synthesis of derivatives of 5-(methoxymethyl)-1H-pyrazol-3-amine that exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR, which are implicated in myeloproliferative disorders and non-small cell lung cancer, respectively. These findings underscore the compound's potential as a scaffold for designing next-generation kinase inhibitors with improved selectivity and efficacy.
In addition to its applications in kinase inhibition, 5-(methoxymethyl)-1H-pyrazol-3-amine has also been investigated for its anti-inflammatory properties. A recent study demonstrated that derivatives of this compound can modulate the activity of key inflammatory mediators, such as NF-κB and COX-2, thereby reducing inflammation in preclinical models. The methoxymethyl group was found to enhance the bioavailability and metabolic stability of these derivatives, making them attractive candidates for further development as anti-inflammatory drugs. These results suggest that 5-(methoxymethyl)-1H-pyrazol-3-amine could serve as a foundation for novel therapies targeting chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the antimicrobial potential of 5-(methoxymethyl)-1H-pyrazol-3-amine. Researchers have synthesized a series of analogs incorporating this scaffold and evaluated their activity against a panel of bacterial and fungal pathogens. Preliminary data indicate that certain derivatives exhibit broad-spectrum antimicrobial activity, with minimal cytotoxicity to mammalian cells. The mechanism of action appears to involve disruption of microbial cell wall synthesis and inhibition of essential enzymes, such as dihydrofolate reductase. These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Despite these promising developments, challenges remain in the optimization of 5-(methoxymethyl)-1H-pyrazol-3-amine-based compounds for clinical use. Issues such as solubility, pharmacokinetics, and off-target effects need to be addressed through further structural modifications and in vivo studies. However, the versatility and biological activity of this scaffold make it a compelling subject for ongoing research. Future studies are expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, further expanding its impact on drug discovery.
In conclusion, 5-(methoxymethyl)-1H-pyrazol-3-amine (CAS: 739366-03-1) represents a highly promising scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition, anti-inflammatory therapy, and antimicrobial drug development underscore its versatility and potential for addressing unmet medical needs. Continued research into its derivatives and mechanisms of action will likely yield innovative therapeutic candidates, solidifying its role in the advancement of modern medicine.
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